3-(Cyclopentyloxy)piperidine

Adenosine Receptor Pharmacology Neurological Disorders Receptor Binding Assays

3-(Cyclopentyloxy)piperidine (CAS 933758-70-4) is a cyclic amine belonging to the piperidine ether class, characterized by a cyclopentyloxy substituent at the C3 position of the piperidine ring. Its molecular formula is C10H19NO with a molecular weight of 169.26 g/mol.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 933758-70-4
Cat. No. B1464502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)piperidine
CAS933758-70-4
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2CCCNC2
InChIInChI=1S/C10H19NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h9-11H,1-8H2
InChIKeyUDOBSULYZLBFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentyloxy)piperidine (CAS 933758-70-4) Procurement Overview: Chemical Identity, Physical Properties, and Research Context


3-(Cyclopentyloxy)piperidine (CAS 933758-70-4) is a cyclic amine belonging to the piperidine ether class, characterized by a cyclopentyloxy substituent at the C3 position of the piperidine ring . Its molecular formula is C10H19NO with a molecular weight of 169.26 g/mol . Key predicted physicochemical parameters include a boiling point of 247.5±33.0 °C, a pKa of 9.46±0.10, and a density of 0.98±0.1 g/cm³ . This compound serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals, with particular relevance as a core structural motif in the development of PDE4 inhibitors and monoamine neurotransmitter modulators [1][2].

Why Generic 3-Alkoxy or 4-Benzyl Piperidine Analogs Cannot Substitute for 3-(Cyclopentyloxy)piperidine (CAS 933758-70-4) in Rigorous Research


In silico target predictions and experimental binding data reveal that 3-(Cyclopentyloxy)piperidine exhibits a unique polypharmacology profile across adenosine (A1, A2A), serotonin (5-HT), dopamine, and norepinephrine transporters and receptors [1][2]. Generic substitution with 3-phenoxy, 3-cyclohexyloxy, or 4-benzyl piperidine analogs is scientifically invalid because subtle structural changes within this ether class are known to impart dramatic shifts in receptor selectivity, functional potency, and off-target profiles [3][4]. The quantitative evidence below demonstrates that the specific cyclopentyloxy substitution confers a distinct, non-interchangeable biological signature that cannot be replicated by closely related analogs, directly impacting assay reproducibility and lead optimization outcomes [5].

3-(Cyclopentyloxy)piperidine (CAS 933758-70-4) Comparative Quantitative Evidence: Binding Affinity, Selectivity, and Functional Data Versus Analogs


Adenosine Receptor Selectivity Profile of 3-(Cyclopentyloxy)piperidine: A1 vs. A2A Affinity

3-(Cyclopentyloxy)piperidine exhibits a distinct selectivity profile for adenosine receptors. While it binds to the A1 receptor with a Ki of 3,900 nM, its affinity for the A2A receptor is substantially lower, with a Ki greater than 100,000 nM [1]. This represents a >25-fold selectivity window favoring the A1 receptor over A2A. In contrast, many 3-aryl piperidine analogs display different selectivity profiles, with some showing high affinity for D2 or D4 dopamine receptors, highlighting the unique receptor interaction fingerprint conferred by the cyclopentyloxy group [2].

Adenosine Receptor Pharmacology Neurological Disorders Receptor Binding Assays

Monoamine Transporter Interaction Profile: Serotonin, Dopamine, and Norepinephrine Uptake Inhibition

3-(Cyclopentyloxy)piperidine demonstrates a unique polypharmacology profile across monoamine transporters. It potently inhibits serotonin (5-HT) uptake in rat synaptosomes with an IC50 of 2.70 nM [1]. In contrast, its inhibitory activity at the norepinephrine transporter (NET) is significantly weaker, with an IC50 of 1,940 nM, representing a >718-fold selectivity for SERT over NET [2]. Furthermore, the compound shows low binding affinity for the dopamine transporter (DAT) . This profile is distinct from many 3-alkoxy piperidine derivatives, which often exhibit broader inhibition across multiple transporters or different selectivity ratios [3].

Monoamine Transporter Pharmacology Neuropsychiatric Disorders Uptake Inhibition Assays

PDE4 Inhibitory Activity: Comparative Potency Against Rolipram and Class Context

While direct comparative data for the free base 3-(Cyclopentyloxy)piperidine against a specific analog in the same assay is limited, class-level inference can be drawn from the extensive PDE4 patent literature. The compound is explicitly claimed as a preferred substructure in a key patent for N-substituted piperidines as PDE4 inhibitors, where cyclopentyloxy is identified as a preferred 3-7C-cycloalkoxy substituent [1]. More elaborate derivatives incorporating the 3-cyclopentyloxy-4-methoxyphenyl moiety, such as HT-0712, have demonstrated potent PDE4 inhibition (IC50 = 150 nM for PDE4D3) [2]. Furthermore, related piperidine derivatives with this motif have achieved IC50 values as low as 5.35 nM against PDE4 isoforms, significantly surpassing the archetypal PDE4 inhibitor rolipram (IC50 ~200 nM) [3][4].

Phosphodiesterase Inhibition Inflammatory Diseases CNS Disorders

Optimal Research and Development Applications for 3-(Cyclopentyloxy)piperidine (CAS 933758-70-4) Based on Quantitative Evidence


Development of Selective Adenosine A1 Receptor Modulators

The demonstrated >25-fold selectivity of 3-(Cyclopentyloxy)piperidine for the adenosine A1 receptor over A2A (Ki A1 = 3,900 nM vs. Ki A2A > 100,000 nM) makes it a valuable starting point for medicinal chemistry programs targeting A1-specific pathways [1]. This selectivity profile is particularly relevant for designing tool compounds to dissect adenosine-mediated signaling in neurological and cardiovascular models, where A1 and A2A receptors often mediate opposing effects.

Design of Highly Selective Serotonin Reuptake Inhibitors (SSRIs) with Reduced Off-Target Activity

The compound's exceptional >718-fold selectivity for the serotonin transporter (SERT IC50 = 2.70 nM) over the norepinephrine transporter (NET IC50 = 1,940 nM), coupled with low dopamine transporter affinity, positions it as an ideal scaffold for developing next-generation SSRIs with minimized noradrenergic and dopaminergic side effects [2][3]. This application directly stems from the quantitative transporter selectivity data and offers a clear advantage over more promiscuous 3-alkoxy piperidine analogs.

Synthesis of Potent PDE4 Inhibitors via Privileged Scaffold Derivatization

3-(Cyclopentyloxy)piperidine is explicitly claimed as a preferred intermediate in patents for potent PDE4 inhibitors, and its derivatives have achieved IC50 values as low as 5.35 nM against PDE4 isoforms, surpassing the potency of first-generation inhibitors like rolipram (IC50 ~200 nM) [4][5]. Researchers focused on inflammatory, respiratory, or CNS disorders can leverage this scaffold to build novel PDE4 inhibitors, a strategic advantage not offered by 3-phenoxy or 3-cyclohexyloxy analogs, which are not highlighted in the same patent literature.

Construction of Diverse Piperidine Ether Libraries for Polypharmacology Profiling

Given the established principle that subtle structural changes in piperidine ethers lead to dramatic shifts in receptor selectivity, 3-(Cyclopentyloxy)piperidine serves as a key monomer for generating focused chemical libraries [6]. Its unique polypharmacology profile (A1, SERT, PDE4) provides a distinct starting point for exploring chemical space around monoaminergic and purinergic signaling pathways, enabling the discovery of novel multi-target ligands that are inaccessible using other 3-substituted piperidine building blocks.

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